ONO-5334
Overview
Description
ONO 5334 is a synthetic inhibitor of cathepsin K, an enzyme involved in bone resorption. This compound has been studied extensively for its potential in treating osteoporosis, a condition characterized by weakened bones and increased fracture risk. ONO 5334 has shown promise in increasing bone mineral density and improving bone strength in various preclinical and clinical studies .
Preparation Methods
The synthesis of ONO 5334 involves several steps, starting with the preparation of key intermediatesReaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial production methods for ONO 5334 are designed to scale up the synthesis process while maintaining the compound’s efficacy and safety. These methods may include continuous flow reactions, advanced purification techniques, and stringent quality control measures to produce large quantities of the compound for clinical use .
Chemical Reactions Analysis
ONO 5334 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various derivatives of ONO 5334 with modified functional groups .
Scientific Research Applications
ONO 5334 has several scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of cathepsin K and its effects on bone resorption.
Biology: Investigated for its role in regulating bone metabolism and its potential therapeutic effects on bone diseases.
Medicine: Studied as a potential treatment for osteoporosis and other bone-related disorders. .
Industry: Potential applications in the development of new drugs targeting cathepsin K and related enzymes.
Mechanism of Action
ONO 5334 exerts its effects by inhibiting cathepsin K, an enzyme that plays a crucial role in bone resorption. Cathepsin K is secreted by osteoclasts, cells responsible for breaking down bone tissue. By inhibiting this enzyme, ONO 5334 reduces the degradation of bone matrix proteins, leading to increased bone mineral density and improved bone strength .
The molecular targets of ONO 5334 include the active site of cathepsin K, where it binds and prevents the enzyme from interacting with its substrates. This inhibition disrupts the normal bone resorption process, promoting bone formation and reducing the risk of fractures .
Comparison with Similar Compounds
ONO 5334 is unique among cathepsin K inhibitors due to its potent and selective inhibition of the enzyme. Similar compounds include:
Alendronate: A bisphosphonate that inhibits bone resorption by binding to bone mineral and inhibiting osteoclast activity.
Odanacatib: Another cathepsin K inhibitor that has shown efficacy in increasing bone mineral density.
ONO 5334’s ability to selectively inhibit cathepsin K while preserving bone formation makes it a promising candidate for treating osteoporosis and other bone-related disorders .
Properties
IUPAC Name |
N-[(1S)-3-[(2Z)-2-[(4R)-3,4-dimethyl-1,3-thiazolidin-2-ylidene]hydrazinyl]-1-(oxan-4-yl)-2,3-dioxopropyl]cycloheptanecarboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N4O4S/c1-14-13-30-21(25(14)2)24-23-20(28)18(26)17(15-9-11-29-12-10-15)22-19(27)16-7-5-3-4-6-8-16/h14-17H,3-13H2,1-2H3,(H,22,27)(H,23,28)/b24-21-/t14-,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZCSXIUAFVRTE-CHGLIHOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CSC(=NNC(=O)C(=O)C(C2CCOCC2)NC(=O)C3CCCCCC3)N1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CS/C(=N\NC(=O)C(=O)[C@H](C2CCOCC2)NC(=O)C3CCCCCC3)/N1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868273-90-9, 620614-15-5 | |
Record name | ONO-5334 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868273909 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ONO-5334 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0620614155 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ONO-5334 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TDN93L9FN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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